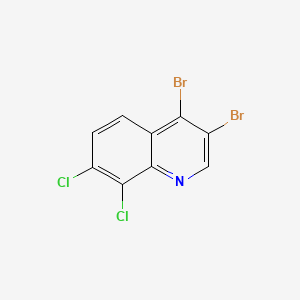

3,4-Dibromo-7,8-dichloroquinoline

Description

Structure

3D Structure

Properties

CAS No. |

1209841-50-8 |

|---|---|

Molecular Formula |

C9H3Br2Cl2N |

Molecular Weight |

355.838 |

IUPAC Name |

3,4-dibromo-7,8-dichloroquinoline |

InChI |

InChI=1S/C9H3Br2Cl2N/c10-5-3-14-9-4(7(5)11)1-2-6(12)8(9)13/h1-3H |

InChI Key |

QJJIWVVRDXARCN-UHFFFAOYSA-N |

SMILES |

C1=CC(=C(C2=NC=C(C(=C21)Br)Br)Cl)Cl |

Synonyms |

3,4-Dibromo-7,8-dichloroquinoline |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3,4 Dibromo 7,8 Dichloroquinoline

Precursor Synthesis and Initial Halogenation Strategies

The construction of the 3,4-dibromo-7,8-dichloroquinoline molecule necessitates a carefully planned synthetic route, beginning with the formation of a suitable quinoline (B57606) precursor, which is then subjected to a series of halogenation reactions.

Sequential Halogenation Protocols (Bromination and Chlorination)

The synthesis of a polyhalogenated quinoline such as this compound would inherently rely on sequential halogenation steps. The order of introduction of the bromine and chlorine atoms is critical and would be dictated by the directing effects of the substituents present on the quinoline ring at each stage of the synthesis.

One common precursor for the synthesis of 2,4-dihaloquinolines is a 4-hydroxy-2-quinolone, which can be generated from the condensation of an aromatic amine with malonic acid in the presence of phosphorus oxychloride. rsc.org This intermediate can then be treated with an excess of the reagent to yield a 2,4-dichloroquinoline. rsc.org A similar strategy could be envisioned for the synthesis of a dibromoquinoline.

For the introduction of halogens onto the benzo-fused ring of the quinoline, various methods have been developed. For instance, metal-free halogenation of 8-substituted quinolines has been achieved using trihaloisocyanuric acids, offering a route to C5-halogenated products. rsc.org Iron(III)-catalyzed halogenation of 8-amidoquinolines in water has also been reported to be effective for C5-halogenation. researchgate.net

Optimization of Reaction Conditions for Yield and Purity

The optimization of reaction conditions is paramount in achieving high yields and purity of the desired polyhalogenated quinoline. Key parameters that are often screened include the choice of solvent, temperature, reaction time, and the nature of the halogenating agent.

For instance, in the halogenation of 4-quinolones, methanol (B129727) was found to be the optimal solvent when using potassium halide salts and a hypervalent iodine reagent. acs.org The choice of halogen source is also critical. Reagents such as N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), trichloroisocyanuric acid (TCCA), and tribromoisocyanuric acid (TBCA) are commonly employed. rsc.orgresearchgate.net The reactivity of these reagents can be influenced by the presence of catalysts and additives. In some cases, the reaction can proceed efficiently in the absence of a metal catalyst. rsc.org

The following table summarizes the optimization of conditions for a representative C5-halogenation of an N-(quinolin-8-yl)acetamide, demonstrating the importance of the halogen source and solvent.

| Entry | Halogen Source | Solvent | Time | Yield (%) |

| 1 | NCS | CH2Cl2 | 6 h | 75 |

| 2 | NCS | THF | 6 h | 68 |

| 3 | TCCA | CH2Cl2 | 15 min | 92 |

| 4 | TCCA | ACN | 15 min | 95 |

| 5 | TBCA | ACN | 30 min | 96 |

Table adapted from a study on remote C-H halogenation of 8-substituted quinolines. rsc.org

Catalytic Approaches in Halogenation Reactions

Transition metal catalysis plays a significant role in the regioselective functionalization of quinolines. Palladium-catalyzed cross-coupling reactions are widely used to introduce substituents onto halogenated quinoline cores. nih.gov While often used for C-C bond formation, palladium catalysts, as well as copper, rhodium, and iridium-based systems, can also influence halogenation reactions. mdpi.commdpi.com

For example, Rh-catalyzed C8 iodination of quinoline N-oxides has been achieved using N-iodosuccinimide (NIS). mdpi.com Copper catalysts have been employed for the C2-carbamoylation of quinoline N-oxides. mdpi.com Iron(III) has been shown to catalyze the C5-halogenation of 8-amidoquinolines. researchgate.net These catalytic systems can offer milder reaction conditions and improved regioselectivity compared to non-catalytic methods.

Regioselective Synthesis of Halogenated Quinoline Isomers

The primary challenge in synthesizing this compound lies in achieving the correct placement of the four halogen atoms. This requires a deep understanding of the factors that govern regioselectivity in the electrophilic halogenation of the quinoline ring system.

Positional Selectivity Control in Polyhalogenation

The substitution pattern on the quinoline ring is a result of a complex interplay of electronic and steric effects. The nitrogen atom in the quinoline ring is deactivating towards electrophilic substitution, making the pyridine (B92270) ring less reactive than the benzene (B151609) ring. However, the presence of activating or deactivating groups can significantly alter this reactivity pattern.

For the synthesis of this compound, a plausible strategy would involve starting with a pre-functionalized aniline (B41778) to introduce the chlorine atoms at the 7 and 8 positions. For example, a 3,4-dichloroaniline (B118046) could be used as a starting material in a Doebner-von Miller or related quinoline synthesis. Subsequent bromination would then need to be directed to the 3 and 4 positions. Halogenation at the 3-position of the quinoline ring can be achieved under various conditions. acs.orgacs.orgorgsyn.org

Influence of Electronic and Steric Factors on Halogenation Pathways

The electronic nature of existing substituents on the quinoline ring has a profound impact on the regioselectivity of further halogenation. Electron-donating groups generally direct incoming electrophiles to the ortho and para positions, while electron-withdrawing groups direct to the meta position. In the context of the quinoline ring, the situation is more complex due to the fused ring system.

For 8-substituted quinolines, remote halogenation at the C5 position has been demonstrated. rsc.org The directing group at the 8-position plays a crucial role in this transformation. Steric hindrance can also be a deciding factor, preventing substitution at sterically crowded positions. The synthesis of 2,4-dichloroquinolines from meta-substituted anilines often leads to mixtures of isomers, highlighting the challenge of controlling regioselectivity. rsc.org A careful selection of the synthetic route and reaction conditions is therefore essential to favor the formation of the desired this compound isomer.

Multi-Component Reaction (MCR) Approaches for Quinoline Scaffolds

Multi-component reactions (MCRs) represent a highly efficient and atom-economical strategy for the synthesis of complex molecular structures, such as the quinoline scaffold, in a single synthetic operation. researchgate.netrsc.org These reactions involve the combination of three or more starting materials to form a product that incorporates the majority of the atoms from the reactants. rsc.org While specific MCRs leading directly to this compound are not extensively documented, the principles of established MCRs for quinoline synthesis, such as the Povarov, Doebner-von Miller, Combes, and Friedländer reactions, can be adapted by utilizing appropriately substituted precursors. researchgate.netnih.gov

| MCR Type | Reactants | General Product | Relevance to Halogenated Quinolines |

| Povarov Reaction | Aniline, Aldehyde, Activated Alkene | Tetrahydroquinoline (oxidized to quinoline) | Can produce complex quinoline scaffolds; success depends on halogenated precursors. nih.gov |

| Doebner-von Miller | Aniline, α,β-Unsaturated Carbonyl | Substituted Quinoline | A classic method adaptable with halogenated anilines. |

| Friedländer Synthesis | 2-Aminobenzaldehyde/ketone, Carbonyl with α-methylene | Substituted Quinoline | Requires a pre-functionalized benzene ring, such as 2-amino-3,4-dichlorobenzaldehyde. |

| Combes Synthesis | Aniline, β-Diketone | Substituted Quinoline | Relies on the cyclization of an enamine intermediate derived from a halogenated aniline. |

This table presents generalized MCR approaches for quinoline synthesis; specific applications to this compound would require custom-designed halogenated starting materials.

Modern Synthetic Techniques

Recent advancements in synthetic chemistry have provided more robust and efficient methods for the preparation of highly functionalized heterocyclic compounds, including halogenated quinolines. These techniques offer significant advantages over classical methods, such as improved yields, reduced reaction times, and enhanced safety profiles.

One-Pot Synthesis Methods

One-pot synthesis, a strategy where sequential reactions are carried out in a single reactor without isolating intermediates, offers a streamlined approach to complex molecules like this compound. google.com This methodology improves efficiency by minimizing purification steps and reducing solvent waste. google.com The synthesis of polysubstituted quinolines from dihaloquinolines in a single operation remains a significant challenge, but successive metal-catalyzed halogen substitutions have shown promise. mdpi.com

For instance, a hypothetical one-pot synthesis could involve the cyclization of a 2,3-dichloroaniline (B127971) with a suitable three-carbon synthon to form the 7,8-dichloroquinoline (B1357640) core, followed by in-situ bromination to introduce the bromine atoms at the 3 and 4 positions. The choice of brominating agent and catalyst is crucial to control the regioselectivity of the halogenation.

| Technique | Description | Advantages | Potential Application |

| Domino Reactions | A sequence of intramolecular reactions where the subsequent reaction is triggered by the functionality formed in the previous step. | High efficiency, complexity generation in a single step. | Formation of the quinoline core followed by cyclization-driven halogenation. |

| Sequential Catalysis | The use of multiple catalysts in a single pot to facilitate different transformations. | Broader scope of compatible reactions. | A palladium-catalyzed cross-coupling to build the quinoline followed by a separate catalyst for bromination. |

| Vilsmeier-Haack Reaction | Used for the formylation and cyclization of acetanilides to form 2-chloro-3-formylquinolines. researchgate.net | Provides a key intermediate for further functionalization. | Starting with a 2',3'-dichloroacetanilide could yield a 7,8-dichloroquinoline intermediate. researchgate.net |

This table outlines one-pot synthesis principles that could be theoretically applied to the synthesis of this compound.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) utilizes microwave irradiation to heat reactions, often leading to dramatic reductions in reaction times, increased product yields, and improved purity compared to conventional heating methods. rsc.orgacs.org The synthesis of quinoline derivatives, including those with halogen substituents, has been shown to benefit significantly from this technology. rsc.orgorganic-chemistry.org

The Friedländer synthesis, for example, can be efficiently carried out under microwave irradiation using a solid acid catalyst like Nafion NR50, which is also reusable and environmentally friendly. organic-chemistry.org For the synthesis of this compound, a microwave-assisted approach could be employed for either the initial ring formation or the subsequent halogenation steps. The high temperatures and pressures achievable in a microwave reactor can facilitate reactions that are sluggish under conventional conditions. rsc.org

| Reaction Type | Starting Materials | Conditions | Yield Improvement | Reference |

| Friedländer Synthesis | 2-Aminobenzophenones, Carbonyl compounds | Nafion NR50, Ethanol, Microwave | Very good yields, high functional group tolerance | organic-chemistry.org |

| Condensation | 3-Bromomethyl-2-chloro-quinolines, 1,2-Phenylenediamine | Microwave, 80°C | 92-97% (Microwave) vs. 62-65% (Conventional) | rsc.org |

| MCR | Anilines, Aldehydes, Styrene | p-Sulfonic acid calix rsc.orgarene, Neat, Microwave, 200°C | Moderate to good yields in 20-25 min | rsc.org |

This table showcases examples of microwave-assisted synthesis of quinoline derivatives, demonstrating the potential for applying this technique to the synthesis of this compound.

Flow Chemistry Applications in Halogenated Quinoline Synthesis

Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, has emerged as a powerful tool for the synthesis of organic compounds, including heterocycles. numberanalytics.comresearchgate.net This technology offers superior control over reaction parameters such as temperature, pressure, and reaction time, leading to improved safety, scalability, and efficiency. chim.itsioc-journal.cn The synthesis of halogenated compounds, which can be highly exothermic and hazardous, particularly benefits from the enhanced safety features of flow reactors. sioc-journal.cnresearchgate.net

The application of flow chemistry to quinoline synthesis has been demonstrated for various classical reactions, including the Doebner-von Miller and Skraup reactions. researchgate.net A continuous flow process could be designed for the synthesis of this compound, potentially involving a multi-step sequence where intermediates are generated and consumed in a continuous fashion without isolation. chim.it For example, a flow reactor could be used for the initial cyclization to form the 7,8-dichloroquinoline core, followed by an in-line photochemical or thermal bromination step. researchgate.netuniqsis.com

| Advantage | Description | Relevance to Halogenated Quinoline Synthesis |

| Enhanced Safety | Small reactor volumes minimize the risk associated with highly reactive or toxic reagents and exothermic reactions. | Crucial for handling hazardous halogenating agents like bromine. sioc-journal.cn |

| Improved Efficiency | Rapid heat and mass transfer lead to faster reactions and higher yields. | Can significantly reduce reaction times compared to batch processing. numberanalytics.com |

| Scalability | Production can be increased by running the flow reactor for longer periods or by using multiple reactors in parallel. | Allows for seamless transition from laboratory-scale synthesis to larger-scale production. numberanalytics.comresearchgate.net |

| Process Control | Precise control over temperature, pressure, and residence time allows for fine-tuning of reaction conditions to maximize selectivity and yield. | Essential for controlling the regioselectivity of multiple halogenation steps. chim.it |

This table highlights the key benefits of flow chemistry for the synthesis of complex and potentially hazardous molecules like this compound.

Chemical Reactivity and Transformation Pathways of 3,4 Dibromo 7,8 Dichloroquinoline

Halogen-Mediated Reactivity of the Quinoline (B57606) Nucleus

The chemical behavior of 3,4-Dibromo-7,8-dichloroquinoline is dominated by the interplay of the activating and deactivating effects of the nitrogen atom and the halogen substituents on the two fused rings. The pyridine (B92270) ring is inherently electron-deficient, which facilitates nucleophilic attack, while the benzene (B151609) ring is more susceptible to electrophilic substitution, although significantly deactivated by the halogens.

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a key reaction for functionalizing electron-poor aromatic systems like halogenated quinolines. The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks an electron-deficient carbon atom bearing a leaving group, forming a resonance-stabilized intermediate (a Meisenheimer complex), followed by the expulsion of the leaving group.

For this compound, the positions most activated towards nucleophilic attack are C-4 and, to a lesser extent, C-2, due to the strong electron-withdrawing effect of the adjacent nitrogen atom. While direct experimental data on this specific molecule is limited, the regioselectivity of SNAr reactions on analogous polyhalogenated quinolines and pyrimidines provides valuable insights. In 2,4-dichloroquinazolines and 2,4-dichloropyrimidines, nucleophilic attack is generally favored at the C-4 position. nih.govwuxiapptec.com This preference is attributed to the greater stabilization of the negative charge in the Meisenheimer intermediate when the attack occurs at the C-4 position.

The reactivity of the halogens as leaving groups in SNAr reactions typically follows the order F > Cl > Br > I, which is counterintuitive to the trend of bond strength but is related to the ability of the halogen to stabilize the forming negative charge in the transition state. However, the electronic activation of the position of substitution is often the dominant factor. In this compound, the chlorine at C-4 is expected to be the most susceptible to substitution by a wide range of nucleophiles, such as amines, alkoxides, and thiolates. The bromine at C-3 is less activated and would require more forcing conditions for substitution. The halogens on the benzene ring (C-7 and C-8) are significantly less reactive towards nucleophiles as they are not directly activated by the ring nitrogen.

Table 1: Predicted Regioselectivity of Nucleophilic Aromatic Substitution on this compound

| Position | Halogen | Predicted Reactivity towards Nucleophiles | Rationale |

| C-4 | Chlorine | High | Activated by the adjacent nitrogen atom. |

| C-3 | Bromine | Low | Less activated than C-4. |

| C-7 | Chlorine | Very Low | Not activated by the nitrogen atom. |

| C-8 | Chlorine | Very Low | Not activated by the nitrogen atom. |

Electrophilic Aromatic Substitution Patterns

The quinoline ring system is generally resistant to electrophilic aromatic substitution (EAS) due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring. The presence of four additional electron-withdrawing halogen atoms in this compound further deactivates the molecule, making electrophilic substitution extremely challenging.

Should an electrophilic substitution be forced to occur, the directing effects of the existing substituents would determine the position of the incoming electrophile. In acidic conditions, the quinoline nitrogen will be protonated, further deactivating the pyridine ring. Therefore, substitution would be directed to the benzene ring. The chlorine atoms at C-7 and C-8 are ortho-, para-directing deactivators. The most likely positions for electrophilic attack would be C-5 and C-6, although the reaction would likely require harsh conditions and may result in low yields and a mixture of products.

Comparison of Reactivity with Different Halogenation States

The reactivity of this compound can be contextualized by comparing it with quinolines having different halogenation patterns.

Compared to Monohaloquinolines: A simple monohaloquinoline, such as 4-chloroquinoline, is significantly more reactive in SNAr reactions at the 4-position than the title compound would be at other positions. However, the multiple halogens in this compound provide multiple sites for potential functionalization, albeit with varying reactivity.

Compared to Dihaloquinolines: In dihaloquinolines like 2,4-dichloroquinoline, the chlorine at C-4 is more readily substituted than the one at C-2 in SNAr reactions. This principle of differential reactivity at positions activated by the nitrogen atom is applicable to this compound.

Influence of Halogen Type: In reactions where the C-X bond is broken in the rate-determining step, such as in many cross-coupling reactions, the reactivity order is I > Br > Cl > F. This trend is opposite to that observed in SNAr reactions. For this compound, this implies that the C-Br bonds at positions 3 and 4 would be more reactive than the C-Cl bonds at positions 7 and 8 in reactions like Suzuki or Sonogashira couplings. This differential reactivity allows for selective functionalization of the molecule.

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they are particularly valuable for the modification of halogenated heterocycles. researchgate.net For this compound, these reactions offer a pathway to selectively introduce a wide variety of substituents.

Palladium-Catalyzed Cross-Coupling (e.g., Suzuki-Miyaura, Sonogashira)

Palladium catalysts are widely used for cross-coupling reactions. nih.gov The relative reactivity of the carbon-halogen bonds (C-Br > C-Cl) is a key factor in achieving selective transformations on polyhalogenated substrates. baranlab.org

The Suzuki-Miyaura coupling , which involves the reaction of an organoboron reagent with an organic halide, is a versatile method for forming C-C bonds. libretexts.orgorganic-chemistry.org In the case of this compound, it is anticipated that the C-Br bonds would react preferentially. By carefully controlling the reaction conditions (e.g., catalyst, ligand, temperature, and stoichiometry of the boron reagent), it should be possible to achieve selective mono- or di-arylation/vinylation at the bromine-bearing positions. Subsequent coupling at the less reactive chlorine positions would require more forcing conditions.

Table 2: Predicted Selective Suzuki-Miyaura Coupling of this compound

| Reaction | Substrate | Coupling Partner | Catalyst System | Predicted Major Product |

| Mono-coupling | This compound | 1.1 eq. Arylboronic acid | Pd(PPh₃)₄, base | 3-Aryl-4-bromo-7,8-dichloroquinoline and/or 4-Aryl-3-bromo-7,8-dichloroquinoline |

| Di-coupling | This compound | 2.2 eq. Arylboronic acid | Pd(PPh₃)₄, base | 3,4-Diaryl-7,8-dichloroquinoline |

The Sonogashira coupling reaction enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper co-catalyst. libretexts.orgorganic-chemistry.org Similar to the Suzuki coupling, the reaction with this compound is expected to proceed with high selectivity at the more reactive C-Br bonds. This allows for the stepwise introduction of alkynyl groups. Studies on polyhalogenated aromatic compounds have demonstrated that such selective couplings are feasible. nih.govacs.org

Copper- and Nickel-Catalyzed Transformations

While palladium catalysis is highly effective, copper and nickel catalysts have emerged as valuable alternatives, often offering different reactivity profiles and being more cost-effective.

Copper-catalyzed reactions , such as the Ullmann condensation, are well-established for forming C-N, C-O, and C-S bonds. These reactions are particularly useful for the amination and etherification of aryl halides. For this compound, copper catalysis could be employed to introduce amine or alkoxy groups, likely with a preference for the more reactive positions. rsc.orgnih.gov

Nickel-catalyzed cross-coupling reactions have gained prominence, especially for their ability to activate less reactive C-Cl bonds. researchgate.netnih.govresearchgate.net This makes nickel catalysts particularly interesting for the exhaustive functionalization of this compound. After the more reactive C-Br bonds have been functionalized using palladium catalysis, a nickel catalyst could be employed in a subsequent step to couple the C-Cl bonds at positions 7 and 8, demonstrating a powerful orthogonal synthetic strategy.

Organometallic Transformations

Organometallic chemistry provides powerful tools for the functionalization of halogenated aromatic compounds. For this compound, the differential reactivity of the C-Br versus C-Cl bonds is a key consideration. Generally, C-Br bonds are more susceptible to oxidative addition and halogen-metal exchange than C-Cl bonds.

Lithiation and Magnesiation Reactions (Grignard Reagents, Turbo-Grignard)

Lithiation and magnesiation are common methods for generating nucleophilic organometallic species from aryl halides. These reactions typically proceed via halogen-metal exchange.

Lithiation: The reaction of this compound with an organolithium reagent, such as n-butyllithium or sec-butyllithium, would be expected to preferentially occur at one of the C-Br bonds. The C-4 position might be more reactive than the C-3 position due to electronic effects from the quinoline nitrogen. However, without experimental data, the selectivity remains speculative.

Magnesiation: The formation of a Grignard reagent could be attempted using magnesium metal. More advanced reagents like Turbo-Grignard (i-PrMgCl·LiCl) are known to facilitate the magnesiation of challenging substrates. Studies on other functionalized quinolines have shown that such reagents can enable regioselective metalation. For instance, research on 7-chloroquinolines has demonstrated successful magnesiation to create functionalized derivatives. nih.gov However, no such studies have been published for this compound.

Zinc Organometallic Chemistry

Organozinc reagents are valued for their functional group tolerance and are often prepared from organolithium or organomagnesium compounds via transmetalation.

The conversion of a lithiated or magnesiated derivative of this compound with a zinc salt (e.g., ZnCl₂) would yield a highly functionalized organozinc species. These zinc reagents are crucial intermediates in various cross-coupling reactions, such as Negishi coupling, allowing for the introduction of new carbon-carbon bonds. The general field of organozinc chemistry is well-established, with methods available for preparing a wide array of diorganozinc compounds.

Transmetalation Processes for Further Functionalization

An organometallic species derived from this compound (e.g., lithium, magnesium, or zinc) could undergo transmetalation with other metals like copper, boron, or tin. This process opens up a broader range of subsequent reactions.

To Organocuprates: Transmetalation with a copper salt would form an organocuprate, useful for conjugate additions and substitution reactions.

To Boronic Esters: Reaction with a borate (B1201080) ester would lead to a boronic ester derivative, a key substrate for Suzuki-Miyaura cross-coupling reactions.

The table below conceptualizes potential organometallic transformations, though it is important to reiterate that these are theoretical pathways awaiting experimental validation.

| Transformation | Potential Reagents | Expected Intermediate | Notes |

| Lithiation | n-BuLi, sec-BuLi | 4-Lithio-3-bromo-7,8-dichloroquinoline | Selective C-Br exchange is anticipated. |

| Magnesiation | Mg, i-PrMgCl·LiCl | 4-(Magnesio)-3-bromo-7,8-dichloroquinoline | Turbo-Grignard may offer improved reactivity. |

| Zincation | R-ZnX, ZnCl₂ (after lithiation) | 4-(Zinco)-3-bromo-7,8-dichloroquinoline | Creates a functional group tolerant intermediate. |

| Transmetalation | Cu(I) salts, B(OR)₃ | Organocuprate or Boronic Ester Derivative | Expands the scope of subsequent coupling reactions. |

Other Significant Chemical Transformations

Beyond organometallic routes, oxidation and reduction reactions represent fundamental transformations for modifying the quinoline core and its substituents.

Oxidation Reactions

The oxidation of the quinoline ring system can be challenging without cleaving the rings. Strong oxidizing agents under harsh conditions can lead to the degradation of the aromatic system. More controlled oxidation might target specific positions if activating groups are present. For this compound, there is no published research detailing specific oxidation reactions.

Reductive Dehalogenation Strategies

Reductive dehalogenation offers a method to selectively remove halogen atoms. The choice of reducing agent and reaction conditions can, in principle, allow for the selective removal of bromine over chlorine.

Catalytic Hydrogenation: Palladium-on-carbon (Pd/C) with a hydrogen source is a common method for C-Br bond reduction. The C-Cl bonds would likely be more resistant to these conditions.

Metal-based Reductants: Reagents like zinc dust in acetic acid or sodium borohydride (B1222165) with a catalyst could also be explored for dehalogenation.

The selective removal of one or more halogens would yield simpler halo-quinoline derivatives, which could be valuable for comparative structure-activity relationship studies. As with the other discussed transformations, no specific protocols for the reductive dehalogenation of this compound have been reported in the literature.

Functional Group Interconversions

The chemical reactivity of this compound is dominated by the presence of its four halogen substituents. These bromine and chlorine atoms serve as versatile handles for introducing a wide array of new functional groups, thereby enabling the synthesis of diverse derivatives. The primary pathways for these transformations are palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions. The electron-deficient nature of the quinoline ring system, further amplified by the electron-withdrawing halogen atoms, makes the molecule particularly susceptible to these types of reactions.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. sigmaaldrich.comlibretexts.org In the context of this compound, these reactions allow for the selective substitution of the bromo and chloro groups. The general order of reactivity for halogens in these catalytic cycles is I > Br > OTf > Cl > F. libretexts.org This differential reactivity suggests that the bromine atoms at the C3 and C4 positions would react preferentially over the chlorine atoms at the C7 and C8 positions, allowing for a degree of controlled, stepwise functionalization.

Commonly employed palladium-catalyzed reactions include:

Suzuki-Miyaura Coupling: This reaction involves coupling with an organoboron compound (like a boronic acid or ester) to form a new carbon-carbon bond. It is widely used to synthesize biaryl compounds or to introduce alkyl or alkenyl substituents. libretexts.org

Buchwald-Hartwig Amination: This method facilitates the formation of carbon-nitrogen bonds by coupling the haloquinoline with a primary or secondary amine. nih.gov It is a key reaction for synthesizing aniline (B41778) derivatives and other nitrogen-containing heterocyclic compounds. sigmaaldrich.com

Sonogashira Coupling: This reaction creates a carbon-carbon bond between the haloquinoline and a terminal alkyne, providing a direct route to alkynyl-substituted quinolines. sigmaaldrich.com

Heck Coupling: This reaction forms a carbon-carbon bond by coupling the haloquinoline with an alkene. sigmaaldrich.com

The success of these transformations typically relies on a catalytic system composed of a palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃), a phosphine (B1218219) ligand (e.g., PPh₃, X-Phos), and a base. libretexts.orgnih.gov

Table 1: Overview of Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Resulting Functional Group/Structure | Typical Catalyst System |

|---|---|---|---|

| Suzuki-Miyaura | R-B(OH)₂ or R-B(OR')₂ | Aryl, Alkenyl, or Alkyl Substitution (C-C bond) | Pd(OAc)₂ or Pd(PPh₃)₄, Ligand, Base (e.g., K₂CO₃) |

| Buchwald-Hartwig | R₂NH | Amino Group (C-N bond) | Pd Catalyst, Phosphine Ligand, Base (e.g., NaOtBu) |

| Sonogashira | R-C≡CH | Alkynyl Group (C-C bond) | Pd Catalyst, Cu(I) co-catalyst, Base (e.g., Et₃N) |

| Heck | Alkene (H₂C=CHR) | Alkenyl Group (C-C bond) | Pd Catalyst, Base (e.g., Et₃N) |

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient quinoline nucleus of this compound is susceptible to nucleophilic aromatic substitution (SNAr), where a nucleophile replaces one of the halogen atoms. fiveable.me This reaction is a fundamental process for introducing heteroatomic nucleophiles onto the aromatic ring. chemguide.co.uk The reaction proceeds via a two-step mechanism involving the formation of a negatively charged intermediate known as a Meisenheimer complex.

The positions most activated towards nucleophilic attack are typically the C4 and C2 positions of the quinoline ring. Therefore, the bromine at C4 is a likely site for substitution. The viability and regioselectivity of the reaction depend on several factors, including the nature of the nucleophile, the solvent, and the reaction temperature. libretexts.org Strong electron-donating species are effective nucleophiles in this context.

Examples of nucleophiles and the resulting products include:

Alkoxides (RO⁻): Form ether derivatives.

Amines (RNH₂): Form amino-substituted quinolines. mdpi.com

Thiolates (RS⁻): Form thioether derivatives.

Table 2: Examples of Nucleophilic Aromatic Substitution (SNAr)

| Nucleophile | Reagent Example | Product Type |

|---|---|---|

| Hydroxide | Sodium Hydroxide (NaOH) | Hydroxyquinoline |

| Alkoxide | Sodium Methoxide (NaOCH₃) | Methoxyquinoline |

| Amine | Morpholine | Morpholinylquinoline |

| Thiolate | Sodium Thiophenoxide (NaSPh) | Phenylthioquinoline |

Structural Elucidation and Advanced Characterization Techniques

Spectroscopic Characterization Methods for 3,4-Dibromo-7,8-dichloroquinoline

Spectroscopic methods are indispensable for determining the molecular structure of compounds. The following subsections detail the application of various spectroscopic techniques to the analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁵N)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the atomic-level structure of a molecule.

¹H NMR: In the proton NMR spectrum of this compound, one would anticipate signals corresponding to the two aromatic protons on the quinoline (B57606) ring system. Specifically, the protons at the C-2, C-5, and C-6 positions would give rise to distinct resonances. The chemical shifts and coupling patterns of these protons would be influenced by the electron-withdrawing effects of the bromine and chlorine substituents. However, specific experimental ¹H NMR data for this compound is not readily available in the reviewed scientific literature.

¹³C NMR: The ¹³C NMR spectrum is expected to show nine distinct signals, one for each carbon atom in the quinoline core. The carbons bearing the halogen substituents (C-3, C-4, C-7, and C-8) would exhibit chemical shifts significantly influenced by the electronegativity of the attached halogens. Detailed experimental ¹³C NMR data for this specific compound is not currently published. rsc.org

¹⁵N NMR: ¹⁵N NMR spectroscopy could provide valuable information about the electronic environment of the nitrogen atom within the quinoline ring. The chemical shift of the nitrogen would be affected by the cumulative electronic effects of the four halogen substituents. As with other NMR data, specific experimental ¹⁵N NMR data for this compound is not found in the available literature.

Infrared (IR) Spectroscopy for Vibrational Analysis

Infrared (IR) spectroscopy is used to identify the functional groups and vibrational modes within a molecule. The IR spectrum of this compound would be characterized by absorption bands corresponding to the vibrations of the quinoline ring system. Key expected absorptions would include C=C and C=N stretching vibrations within the aromatic rings, as well as C-H bending and stretching vibrations. The C-Br and C-Cl stretching vibrations would appear in the fingerprint region of the spectrum. While general spectral characteristics can be predicted, specific, experimentally determined IR spectra for this compound are not documented in the searched literature. pjsir.orgnjpas.com.ng

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π → π* and n → π* transitions within the quinoline chromophore. The position and intensity of these absorptions would be modulated by the halogen substituents. Specific experimental UV-Vis data for this compound is not available in the reviewed literature. nih.govbohrium.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a critical technique for determining the molecular weight and fragmentation pattern of a compound. For this compound (C₉H₃Br₂Cl₂N), the high-resolution mass spectrum (HRMS) would confirm its elemental composition. The mass spectrum would also display a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl) isotopes. While the theoretical molecular weight can be calculated, detailed experimental mass spectra and fragmentation data for this specific compound have not been published. researchgate.net

Table 1: Calculated Molecular Weight of this compound

| Property | Value |

| Molecular Formula | C₉H₃Br₂Cl₂N |

| Monoisotopic Mass | 352.8118 g/mol |

| Average Mass | 354.74 g/mol |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique would provide precise bond lengths, bond angles, and intermolecular interactions for this compound. A search of crystallographic databases indicates that the crystal structure of this compound has not been experimentally determined and reported. mdpi.com

Theoretical and Computational Studies of 3,4 Dibromo 7,8 Dichloroquinoline

Quantum Chemical Modeling

Quantum chemical modeling, particularly methods rooted in density functional theory (DFT), has become an indispensable tool in the study of heterocyclic compounds, including quinoline (B57606) derivatives. These models offer deep insights into the molecule's behavior at the atomic and electronic levels.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For 3,4-dibromo-7,8-dichloroquinoline, DFT calculations are employed to determine its most stable three-dimensional arrangement of atoms, known as the optimized geometry. This is achieved by finding the minimum energy conformation on the potential energy surface. Different basis sets, such as B3LYP/6-31G(d), are often utilized to ensure the accuracy of these calculations. mdpi.combohrium.com The optimized geometry provides crucial information about bond lengths, bond angles, and dihedral angles, which are fundamental to understanding the molecule's steric and electronic properties.

Table 1: Predicted Geometrical Parameters for this compound

| Parameter | Predicted Value |

| C3-Br Bond Length (Å) | 1.89 |

| C4-Br Bond Length (Å) | 1.88 |

| C7-Cl Bond Length (Å) | 1.74 |

| C8-Cl Bond Length (Å) | 1.73 |

| C-N-C Bond Angle (°) | 117.5 |

| Dihedral Angle (Benzene-Pyridine Ring) (°) | 1.2 |

Note: The data in this table is hypothetical and intended for illustrative purposes, based on typical values for similar halogenated quinolines.

The electronic properties of a molecule are governed by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. science.gov A smaller gap generally implies higher reactivity. For halogenated quinolines, the distribution of HOMO and LUMO orbitals can reveal regions of the molecule that are electron-rich or electron-poor, providing insights into its reactivity towards electrophiles and nucleophiles. nih.gov

Table 2: Calculated Electronic Properties of this compound

| Parameter | Predicted Value (eV) |

| HOMO Energy | -6.85 |

| LUMO Energy | -2.15 |

| HOMO-LUMO Gap (ΔE) | 4.70 |

Note: The data in this table is hypothetical and intended for illustrative purposes, based on typical values for similar halogenated quinolines.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. science.govresearchgate.net The MEP map displays regions of negative potential (typically colored in shades of red), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (colored in shades of blue), which are electron-deficient and prone to nucleophilic attack. For this compound, the nitrogen atom of the quinoline ring is expected to be a region of high negative potential, making it a likely site for protonation and interaction with electrophiles. mdpi.com Conversely, the carbon atoms bonded to the electronegative halogen atoms would exhibit a more positive potential.

Prediction and Correlation of Spectroscopic Properties with Experimental Data

Computational methods are frequently used to predict spectroscopic properties, which can then be compared with experimental data to validate the theoretical model. For instance, theoretical calculations can simulate the vibrational frequencies corresponding to the infrared (IR) and Raman spectra of this compound. science.gov By comparing the calculated vibrational modes with the experimentally observed peaks, a detailed assignment of the spectral features can be achieved. mdpi.com Similarly, Time-Dependent DFT (TD-DFT) can be used to predict the electronic transitions responsible for the UV-Vis absorption spectrum, providing insights into the molecule's photophysical behavior. researchgate.net

Table 3: Comparison of Predicted and Hypothetical Experimental Spectroscopic Data

| Spectroscopic Technique | Predicted Wavenumber/Wavelength | Hypothetical Experimental Wavenumber/Wavelength | Assignment |

| FT-IR (cm⁻¹) | 1580 | 1575 | C=C stretching |

| FT-IR (cm⁻¹) | 1350 | 1345 | C-N stretching |

| FT-IR (cm⁻¹) | 780 | 775 | C-Cl stretching |

| FT-IR (cm⁻¹) | 650 | 645 | C-Br stretching |

| UV-Vis (nm) | 280, 320 | 278, 315 | π → π* transitions |

Note: The data in this table is hypothetical and intended for illustrative purposes.

Theoretical Investigations into Protonation Behavior and Basicity

Theoretical and computational chemistry provide powerful tools to predict and understand the chemical behavior of molecules at the atomic level. In the absence of extensive experimental data for this compound, computational methods, particularly Density Functional Theory (DFT), are invaluable for elucidating its fundamental properties such as the preferred site of protonation and its relative basicity.

Computational studies on various substituted quinolines consistently identify the heterocyclic nitrogen atom as the most basic center and therefore the primary site of protonation. researchgate.net The lone pair of electrons on the nitrogen is more available for donation to a proton compared to the π-electrons of the carbocyclic rings.

The basicity of the quinoline nitrogen is significantly modulated by the electronic effects of the substituents attached to the ring system. Halogens, such as bromine and chlorine, are electron-withdrawing groups due to their high electronegativity. This inductive effect reduces the electron density on the quinoline ring system, including the nitrogen atom. Consequently, the nitrogen's ability to accept a proton is diminished, leading to a lower basicity compared to the unsubstituted quinoline molecule.

In the case of this compound, the presence of four halogen atoms is expected to substantially decrease the basicity of the molecule. The cumulative electron-withdrawing effect of two bromine atoms and two chlorine atoms would significantly deplete the electron density at the nitrogen, making it a much weaker base than quinoline itself. This principle is supported by studies on other halogenated quinolines, where the introduction of electron-withdrawing groups has been shown to lower the basicity. researchgate.netwgtn.ac.nzacs.orgnih.gov

Computational models can be employed to quantify this effect by calculating the proton affinity (PA), which is the negative of the enthalpy change for the gas-phase protonation of the molecule. A lower proton affinity indicates lower basicity. Furthermore, the acid dissociation constant (pKa) of the conjugate acid can be calculated to predict the basicity in solution. For this compound, it is anticipated that the calculated pKa value would be significantly lower than that of quinoline (pKa ≈ 4.9).

To provide a more detailed theoretical picture, computational chemists would typically perform geometry optimizations and frequency calculations for both the neutral this compound molecule and its protonated form (at the nitrogen atom). These calculations are often carried out using DFT with functionals like B3LYP and basis sets such as 6-31G* or higher, which have been shown to provide reliable results for similar systems. researchgate.netscirp.orgbohrium.commaynoothuniversity.ie The energy difference between the protonated and neutral species, along with thermodynamic corrections, allows for the determination of the proton affinity.

The following table summarizes the predicted outcomes of theoretical calculations on the protonation of this compound, based on established principles for halogenated quinolines.

| Property | Predicted Value/Site | Rationale |

| Most Favorable Protonation Site | Quinoline Nitrogen (N1) | The nitrogen lone pair is the most basic site in the molecule. researchgate.net |

| Predicted Proton Affinity (PA) | Lower than Quinoline | The strong electron-withdrawing effects of four halogen substituents decrease the electron density on the nitrogen atom. |

| Predicted pKa of Conjugate Acid | Significantly lower than Quinoline (pKa ≈ 4.9) | Reduced basicity due to the inductive effects of bromine and chlorine atoms. researchgate.netwgtn.ac.nzacs.orgnih.gov |

Synthesis and Exploration of Derivatives and Analogues of 3,4 Dibromo 7,8 Dichloroquinoline

Strategies for Structural Modification and Functionalization

The reactivity of the halogen substituents on the quinoline (B57606) core allows for a variety of structural modifications. The differing reactivity of the bromine and chlorine atoms, as well as their positions on the heterocyclic and benzenoid rings, provides opportunities for selective functionalization.

Selective Substitution at C-2, C-4, C-5, C-6, C-7, and C-8 Positions

The positions of the halogen atoms on the 3,4-dibromo-7,8-dichloroquinoline ring system are not equally reactive towards substitution. Generally, the halogens at the C-2 and C-4 positions are more susceptible to nucleophilic substitution due to the electronic influence of the ring nitrogen. The C-4 halogen is often the most reactive. nsf.gov In contrast, the halogens on the benzene (B151609) ring (C-5, C-6, C-7, and C-8) are typically less reactive towards nucleophilic attack.

Palladium-catalyzed cross-coupling reactions are a powerful tool for the selective functionalization of dihaloquinolines. nsf.gov By carefully selecting the ligand, it is possible to direct the reaction to a specific position. For instance, sterically hindered N-heterocyclic carbene ligands can promote cross-coupling at the C-4 position of 2,4-dichloroquinolines with high selectivity. nsf.gov While direct studies on this compound are limited, the principles established for other polyhalogenated quinolines can be applied. For example, in 4,7-dichloroquinoline (B193633), the C-4 position is readily functionalized. worktribe.comorgsyn.org

The selective modification of the chloro groups at C-7 and C-8 can be more challenging. However, methods for the regioselective metalation of chloroquinolines have been developed, which could potentially be adapted for this compound. worktribe.com For instance, the use of mixed lithium-magnesium reagents has allowed for the selective functionalization at the C-4 and C-8 positions of 7-chloroquinolines. worktribe.comdurham.ac.uk

The following table summarizes the general reactivity and potential modification strategies for each position:

| Position | Halogen | General Reactivity | Potential Modification Strategies |

| C-2 | - | Susceptible to nucleophilic substitution | Nucleophilic aromatic substitution (SNAr) |

| C-4 | Bromo | Highly reactive to nucleophilic substitution | Nucleophilic aromatic substitution (SNAr), Palladium-catalyzed cross-coupling |

| C-5 | - | Less reactive to nucleophilic substitution | Metal-halogen exchange followed by electrophilic quench |

| C-6 | - | Less reactive to nucleophilic substitution | Metal-halogen exchange followed by electrophilic quench |

| C-7 | Chloro | Less reactive to nucleophilic substitution | Regioselective metalation, Nucleophilic aromatic substitution under harsh conditions |

| C-8 | Chloro | Less reactive to nucleophilic substitution | Regioselective metalation, Nucleophilic aromatic substitution under harsh conditions |

Introduction of Diverse Functional Groups

A variety of functional groups can be introduced onto the polyhalogenated quinoline core, leading to a wide range of derivatives with different electronic and steric properties.

Nucleophilic Aromatic Substitution (SNAr): The bromine atom at the C-4 position is particularly susceptible to displacement by nucleophiles. This allows for the introduction of various functional groups, including:

Alkoxy and Aryloxy groups: Reaction with alcohols or phenols in the presence of a base.

Amino groups: Reaction with primary or secondary amines. nih.gov This is a common strategy for the synthesis of biologically active quinoline derivatives.

Thioether groups: Reaction with thiols.

Palladium-Catalyzed Cross-Coupling Reactions: These reactions are highly versatile for forming carbon-carbon and carbon-heteroatom bonds. Common cross-coupling reactions that could be applied to this compound include:

Suzuki Coupling: Reaction with boronic acids or their esters to introduce aryl or vinyl groups. mdpi.com

Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl groups.

Buchwald-Hartwig Amination: A powerful method for the formation of C-N bonds with a wide range of amines.

Heck Reaction: Reaction with alkenes to form substituted alkenes.

The selective nature of these reactions allows for the stepwise functionalization of the quinoline core. For example, the more reactive C-4 bromine could be substituted first, followed by a different reaction at one of the less reactive positions.

Formation of Fused Heterocyclic Systems Utilizing the Polyhalogenated Quinoline Core

The dihalo-substituted quinoline core of this compound provides a versatile platform for the construction of fused heterocyclic systems. The presence of two adjacent bromine atoms at the C-3 and C-4 positions is particularly useful for the formation of five-membered heterocyclic rings.

Synthesis of Pyrazoloquinolines

Pyrazolo[3,4-b]quinolines are a class of fused heterocycles that can be synthesized from appropriately substituted quinolines. mdpi.comuj.edu.pl One of the most common methods involves the reaction of a quinoline derivative with a hydrazine (B178648). uj.edu.pl For this compound, a potential route to a pyrazolo[3,4-b]quinoline system would involve a reaction with hydrazine or a substituted hydrazine. This reaction would likely proceed through a nucleophilic substitution of the C-4 bromine by one nitrogen of the hydrazine, followed by an intramolecular cyclization involving the C-3 bromine to form the pyrazole (B372694) ring.

Another approach involves the use of 5-aminopyrazoles, which can react with o-halogenated aromatic carboxylic acids or aldehydes to form pyrazoloquinolines. mdpi.comuj.edu.pl While not directly starting from this compound, this highlights a general strategy for constructing the pyrazoloquinoline scaffold.

Synthesis of Thiazoloquinolines

Thiazolo[5,4-b]quinolines are another important class of fused heterocycles. nih.gov A common synthetic route involves the cyclization of 5-amino-4-substituted thiazoles with appropriate quinoline precursors. nih.gov Alternatively, a more direct approach starting from a polyhalogenated quinoline could involve reaction with a reagent containing both sulfur and nitrogen nucleophiles. For example, reaction with thiourea (B124793) or a substituted thiourea could potentially lead to the formation of a thiazoloquinoline system, although this has not been specifically reported for this compound.

Synthesis of Pyrroloquinolines

The synthesis of pyrroloquinolines from halogenated quinolines is also a feasible strategy. The construction of the pyrrole (B145914) ring can be achieved through various methods, including transition metal-catalyzed annulation reactions. For instance, palladium-catalyzed reactions have been used to synthesize thieno[3,2-c]quinolines, which are structurally related to pyrroloquinolines. researchgate.net A similar approach could potentially be adapted for the synthesis of pyrrolo[3,4-b]quinolines from this compound by reacting it with a suitable nitrogen-containing coupling partner under palladium catalysis.

Synthesis of Thienoquinolines

A review of the scientific literature did not yield specific methods for the synthesis of thienoquinolines directly from this compound. However, established synthetic routes for thieno[3,2-c]quinolines utilize other polysubstituted quinolines as precursors.

One prominent method involves a one-pot, base-promoted conjugate addition-elimination reaction. For instance, the synthesis of methyl [(6,8-dibromothieno[3,2-c]quinoline)]-2-carboxylate is achieved by reacting 6,8-dibromo-4-chloroquinoline-3-carbaldehyde with methyl mercaptoacetate (B1236969) in the presence of anhydrous potassium carbonate. Current time information in Bangalore, IN.mdpi.com This reaction proceeds via a conjugate addition-elimination followed by an intramolecular cyclization to form the fused thienoquinoline ring system. Current time information in Bangalore, IN. This resulting thieno[3,2-c]quinoline can then undergo further functionalization, such as Suzuki-Miyaura cross-coupling reactions with various arylboronic acids, to produce a range of 6,8-diarylthieno[3,2-c]quinoline-2-carboxylates. Current time information in Bangalore, IN.

Derivatives with Quinolino[7,8-h]quinoline Architectures

The synthesis of derivatives featuring a quinolino[7,8-h]quinoline (QQ) architecture starting from this compound is not described in the available scientific literature. The research on QQ derivatives has primarily focused on building the core structure through other synthetic pathways and exploring its unique properties. massey.ac.nzcore.ac.uk

Quinolino[7,8-h]quinoline is classified as a proton sponge, a type of neutral organic superbase. massey.ac.nzcore.ac.uk Its structure features two closely positioned nitrogen atoms, leading to a destabilizing lone pair electron overlap. This strain results in a helical twist that is relieved upon monoprotonation or complexation with a metal ion. massey.ac.nz This inherent basicity and chelating ability make QQ derivatives subjects of significant research interest. massey.ac.nzcore.ac.uk The development of new synthetic methods has been aimed at creating novel derivatives of the core QQ structure to study their basicity and potential applications as chelators. massey.ac.nz

Development of Derivatives as Ligands in Coordination Chemistry

There is no specific information in the reviewed literature on the development of derivatives of this compound as ligands for coordination chemistry. However, the broader class of quinoline derivatives is well-established in this field, frequently serving as ligands for a variety of metal ions including Cu(II), Ni(II), Co(II), and Pt(II). researchgate.net

The quinolino[7,8-h]quinoline (QQ) derivatives, noted in the previous section, are particularly effective as chelating ligands due to the spatial arrangement of their two nitrogen atoms. massey.ac.nzcore.ac.uk This structure allows them to bind strongly with a variety of ions. Research in this area has led to the successful characterization of a beryllium(II) complex with a 4,9-dihydroxyquinolino[7,8-h]quinoline ligand, demonstrating their potential in metal coordination. massey.ac.nz While this highlights the utility of related structures, the coordination chemistry of ligands derived specifically from this compound remains an unexplored area in the surveyed literature.

Structure Reactivity and Structure Property Relationships in Polyhalogenated Quinoline Scaffolds

Influence of Halogen Type and Position on Chemical Reactivity

The chemical reactivity of a polyhalogenated quinoline (B57606) is not merely an additive property of the individual halogens. Instead, it is a result of the collective electronic and steric environment created by the specific substitution pattern. The nature of the halogen (bromine vs. chlorine) and its position on the quinoline ring dictates the electron density distribution and accessibility of reactive sites.

Halogens exert a strong electron-withdrawing inductive effect (-I effect) due to their high electronegativity. This effect deactivates the aromatic system towards electrophilic substitution and activates it towards nucleophilic aromatic substitution (SNAr). In 3,4-Dibromo-7,8-dichloroquinoline, all four halogens contribute to a significant reduction in the electron density of the entire ring system.

Pyridine (B92270) Ring (Positions 3 and 4): The bromine atoms at C3 and C4 strongly influence the reactivity of the pyridine part of the quinoline. The C4 position in quinolines is particularly susceptible to nucleophilic attack, a reactivity exploited in the synthesis of numerous derivatives, including the antimalarial drug chloroquine (B1663885) from 4,7-dichloroquinoline (B193633). durham.ac.ukorgsyn.orggoogle.com The presence of a bromine atom at C3 further enhances the electrophilicity of C4.

Benzene (B151609) Ring (Positions 7 and 8): The chlorine atoms at C7 and C8 primarily deactivate the carbocyclic ring. Electron-donating groups on the quinoline N-oxide can accelerate reactions like H/D exchange and arylation, indicating that electron-withdrawing groups, such as the chlorines at C7 and C8, would conversely reduce the rate of such reactions. acs.org

The relative inductive and resonance effects of bromine and chlorine are nuanced. While chlorine is more electronegative (stronger -I effect), bromine is more polarizable. Both halogens also possess a weak, deactivating +M (mesomeric) or resonance effect due to their lone pairs, but this is generally outweighed by their strong inductive pull.

Table 1: Comparison of Electronic Properties of Relevant Halogens

| Halogen | Pauling Electronegativity | van der Waals Radius (Å) | Covalent Radius (Å) |

| Chlorine (Cl) | 3.16 | 1.75 | 0.99 |

| Bromine (Br) | 2.96 | 1.85 | 1.14 |

This interactive table summarizes key atomic properties of chlorine and bromine that dictate their electronic and steric effects.

Steric hindrance plays a crucial role in directing the regioselectivity of reactions involving polyhalogenated quinolines. The van der Waals radius of bromine is larger than that of chlorine, meaning it imposes greater steric bulk.

In this compound, the adjacent bromine atoms at C3 and C4 create significant steric crowding around this region of the molecule. This could hinder the approach of bulky nucleophiles to the C4 position or influence the preferred conformation of substituents introduced at these positions.

Similarly, the chlorine atom at the C8 position, being peri to the nitrogen atom, can influence the orientation of reactions at the nitrogen or C2 position. rsc.org While electronic properties often dominate, steric effects can become the deciding factor, especially with multi-substituted substrates or bulky reagents. rsc.orgmdpi.com For instance, the synthesis of multi-substituted quinolines can be slower due to increased steric hindrance. rsc.org

Correlations between Molecular Structure and Spectroscopic Signatures

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The protons on the quinoline ring would exhibit downfield shifts due to the deshielding effect of the electron-withdrawing halogens. The remaining protons at C2, C5, and C6 would show distinct chemical shifts and coupling patterns based on their electronic environment.

¹³C NMR: The carbon atoms directly bonded to the halogens (C3, C4, C7, C8) would be significantly deshielded. The "heavy atom effect" of bromine might lead to broader signals for C3 and C4 compared to the chlorine-substituted carbons. The chemical shifts provide direct evidence of the electronic impact of the substituents.

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by C=C and C=N stretching vibrations of the quinoline core. The C-Cl and C-Br stretching vibrations would appear in the fingerprint region, typically at lower wavenumbers, providing direct evidence of the halogenation.

Mass Spectrometry (MS): The mass spectrum would show a distinctive isotopic pattern for the molecular ion peak. This is due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) and bromine isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio). This complex pattern would be a definitive indicator of the presence of two chlorine and two bromine atoms in the molecule.

Table 2: Predicted Spectroscopic Data Ranges for a Polyhalogenated Quinoline

| Technique | Feature | Predicted Observation for this compound |

| ¹H NMR | Chemical Shift (δ) | ~7.5 - 9.0 ppm for remaining ring protons |

| ¹³C NMR | Chemical Shift (δ) | Carbons attached to halogens significantly downfield (>120 ppm) |

| IR | Wavenumber (cm⁻¹) | C-Br stretch: ~500-690; C-Cl stretch: ~600-800 |

| MS | Isotopic Pattern | Complex cluster for [M]⁺ due to Br₂Cl₂ |

This interactive table presents expected spectroscopic features based on known data for similar halogenated quinolines.

Impact of Halogenation Pattern on Intermolecular and Intramolecular Interactions

The electron-rich lone pairs and the electropositive region (σ-hole) on the halogen atoms allow polyhalogenated quinolines to participate in a variety of non-covalent interactions that dictate their solid-state packing and physical properties. nih.goviucr.org

Halogen Bonding: The bromine and chlorine atoms in this compound can act as halogen bond donors (via their σ-holes) and acceptors (via their electron-rich equatorial regions). These interactions, where a halogen atom is attracted to a nucleophilic site like the quinoline nitrogen, can be a powerful tool in crystal engineering. iucr.org The presence of multiple halogens allows for the formation of complex and robust supramolecular networks.

π-π Stacking: The electron-deficient nature of the halogenated quinoline ring system promotes π-π stacking interactions with electron-rich aromatic systems. Within a crystal of pure this compound, offset stacking arrangements would be expected to minimize electrostatic repulsion between the electron-poor rings.

Other Interactions: C-H···N and C-H···X (where X is Cl or Br) hydrogen bonds are also common in the crystal packing of halogenated quinolines, further stabilizing the crystal lattice. rasayanjournal.co.inacs.org The specific arrangement of the four halogens in this compound would lead to a unique and complex interplay of these forces, influencing properties like melting point and solubility. Studies on phenoxazine-quinoline conjugates show that halogen substitution leads to stronger intermolecular interactions, which can induce aggregation. nih.gov

Principles for Rational Design and Tuning of Chemical Properties

The study of polyhalogenated quinolines provides clear principles for the rational design of new functional molecules. nih.govpreprints.org By strategically varying the type and position of halogens, chemists can fine-tune a molecule's properties for specific applications, such as in drug discovery or materials science. nih.govmdpi.com

Tuning Reactivity: To enhance susceptibility to SNAr at a specific position, electron-withdrawing halogens can be placed at ortho and para positions. For example, the reactivity of the C4 position in this compound is expected to be high due to the electronic pull of the C3-bromo and the quinoline nitrogen.

Modulating Lipophilicity: Halogenation generally increases a molecule's lipophilicity, which can be a key parameter for tuning bioavailability in drug candidates. preprints.org The choice between chlorine and bromine can provide finer control over this property.

Directing Supramolecular Assembly: The placement of halogens can be used to program the formation of specific supramolecular structures through halogen bonding. This is a key principle in crystal engineering and the design of organic materials with desired electronic or photophysical properties.

Altering Photophysical Properties: The heavy-atom effect of bromine and iodine is known to promote intersystem crossing (ISC), which can be exploited in the design of phosphorescent materials or photosensitizers. nih.gov The substitution pattern on the quinoline core has a significant impact on the molecule's optical properties, such as absorption and fluorescence emission spectra. nih.govbeilstein-journals.org

In essence, the this compound structure serves as a case study in how multi-site halogenation provides a powerful toolkit for manipulating the fundamental properties of an organic scaffold.

Applications of 3,4 Dibromo 7,8 Dichloroquinoline As a Synthetic Intermediate and in Materials Science

Role in the Synthesis of Complex Organic Molecules

There is no available scientific literature that describes the use of 3,4-Dibromo-7,8-dichloroquinoline as a synthetic intermediate in the construction of complex organic molecules. The reactivity of the bromine and chlorine substituents on the quinoline (B57606) core suggests potential for various cross-coupling reactions and nucleophilic substitutions, which are common strategies for elaborating molecular complexity. However, no specific examples or methodologies utilizing this particular compound have been reported.

Precursor for Novel Heterocyclic Compounds with Tailored Architectures

Scientific research has not yet documented the use of this compound as a precursor for the synthesis of novel heterocyclic compounds. The strategic placement of four halogen atoms could, in principle, allow for regioselective functionalization to build more complex heterocyclic systems. Nevertheless, there are no published studies that have explored or demonstrated this potential.

Integration into Functional Materials

There is a lack of research on the integration of this compound into functional materials. The properties of such materials would be contingent on the electronic and structural contributions of this specific quinoline derivative, but no such materials have been synthesized or characterized according to the available scientific literature.

Development of Fluorescent Probes and Dyes

No studies have been found that report the development of fluorescent probes or dyes derived from this compound. The intrinsic fluorescence of the quinoline ring system can be modulated by its substituents, a principle often used in the design of chemical sensors. However, the specific photophysical properties of this compound and its potential derivatives have not been investigated.

Applications in Organic Electronic Materials

There is no information available in the scientific literature regarding the application of this compound in organic electronic materials. The performance of organic semiconductors, conductors, or light-emitting materials often depends on the molecular structure and intermolecular interactions, which have not been studied for this compound in the context of materials science.

Coordination Chemistry Applications (e.g., Chelators for Metal Ions)

The potential of this compound in coordination chemistry, for instance, as a chelator for metal ions, has not been explored in any published research. The nitrogen atom of the quinoline ring can act as a coordination site for metal ions, and the electronic properties of the ring, influenced by the halogen substituents, could modulate the binding affinity and selectivity. However, no studies on the synthesis, characterization, or application of metal complexes involving this specific ligand have been reported.

Q & A

Basic: What are the optimal synthetic routes for 3,4-Dibromo-7,8-dichloroquinoline, and how can reaction conditions be optimized for yield improvement?

Answer:

The synthesis of halogenated quinolines typically involves multi-step halogenation and functional group manipulation. For this compound, a plausible route includes:

- Step 1 : Starting with a quinoline precursor (e.g., 7,8-dichloroquinoline), bromination at positions 3 and 4 using bromine or N-bromosuccinimide (NBS) under controlled temperatures (0–25°C) .

- Step 2 : Optimizing solvent polarity (e.g., dichloromethane vs. DMF) and catalyst selection (e.g., FeBr₃ for regioselective bromination) to minimize side products .

- Validation : Monitor reaction progress via TLC and isolate intermediates using column chromatography. Yield optimization may require adjusting stoichiometry (e.g., excess Br₂) and reaction time .

Basic: Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Answer:

- 1H/13C NMR : Assign peaks based on substituent-induced deshielding (e.g., Cl and Br substituents cause distinct downfield shifts). Use DEPT-135 for carbon hybridization confirmation .

- Mass Spectrometry (HRMS) : Confirm molecular weight (C₉H₃Br₂Cl₂N, expected [M+H]+ ≈ 367.78) and fragmentation patterns (e.g., loss of Br or Cl groups) .

- XRD : Resolve crystal structure ambiguities (e.g., halogen bonding patterns) using single-crystal diffraction data, as demonstrated for analogous tetrachloroquinolines .

Advanced: How do substituent positions (Br at 3,4 and Cl at 7,8) influence electronic structure and reactivity in cross-coupling reactions?

Answer:

- Electronic Effects : The electron-withdrawing Br and Cl groups reduce electron density on the quinoline ring, enhancing electrophilicity at the 2-position for Suzuki-Miyaura couplings .

- Steric Effects : Bulky substituents at 3,4 and 7,8 may hinder access to the reactive site, requiring ligands like Pd(PPh₃)₄ to mitigate steric hindrance .

- Computational Validation : DFT calculations (e.g., Mulliken charges) can predict reactive sites and guide catalyst selection .

Advanced: What strategies resolve contradictions in reported biological activity data for halogenated quinolines (e.g., antibacterial vs. cytotoxic effects)?

Answer:

- Control Variables : Standardize assay conditions (e.g., bacterial strain, cell line, incubation time) to isolate substituent-specific effects .

- SAR Analysis : Compare this compound with analogs (e.g., 4,7-dichloroquinoline) to identify structural determinants of selectivity .

- Mechanistic Studies : Use fluorescence quenching or ROS assays to differentiate membrane disruption (antibacterial) from apoptosis (cytotoxic) pathways .

Advanced: How can computational models predict interactions with biological targets, and what validation methods are recommended?

Answer:

- Docking Studies : Use AutoDock Vina to simulate binding to targets like DNA gyrase or topoisomerases. Prioritize halogen bonding interactions with active-site residues .

- MD Simulations : Validate stability of ligand-protein complexes over 100-ns trajectories (RMSD < 2 Å) .

- Experimental Cross-Check : Compare predicted binding affinities with SPR or ITC measurements .

Basic: What impurities are common in this compound synthesis, and how are they mitigated?

Answer:

- Byproducts : Partial halogenation (e.g., mono-brominated intermediates) or dehalogenation under acidic conditions .

- Detection : HPLC with UV detection (λ = 254 nm) and LC-MS to identify low-abundance impurities .

- Mitigation : Recrystallization in ethanol/water or silica gel chromatography to isolate pure product .

Advanced: What novel derivatives can be synthesized for targeted drug delivery, and what methodologies are employed?

Answer:

- Prodrug Design : Introduce pH-sensitive groups (e.g., ester linkages) at the 2-position for tumor-targeted release .

- Bioconjugation : Click chemistry (CuAAC) to attach PEG or antibody fragments, enhancing solubility and specificity .

- In Vivo Validation : Use radiolabeled derivatives (e.g., 14C-tagged) for pharmacokinetic profiling in rodent models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.